

Comprehensive Technical Profile: 6-Bromo-2-chloroquinolin-3-ol

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Compound of Interest

Compound Name: 6-bromo-2-chloroquinolin-3-ol

CAS No.: 1890846-04-4

Cat. No.: B6202782

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Executive Summary

The compound **6-bromo-2-chloroquinolin-3-ol** (CAS 1890846-04-4) represents a "privileged scaffold" in medicinal chemistry, specifically within the halogenated quinoline family.^[1] Its structural uniqueness lies in its tri-vector reactivity:

- C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution ().
- C6-Bromine: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).^[1]
- C3-Hydroxyl: A versatile nucleophile for O-alkylation and a hydrogen bond donor/acceptor for target binding.^[1]

This guide details the chemical behavior of this intermediate, providing researchers with the mechanistic grounding and experimental protocols necessary to utilize it in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes.

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values relevant to formulation and synthesis.

Property	Value / Description	Context
CAS Number	1890846-04-4	Unique Identifier
IUPAC Name	6-Bromo-2-chloroquinolin-3-ol	Systematic nomenclature
Molecular Formula		Halogen-rich core
Molecular Weight	258.50 g/mol	Fragment-like size
Appearance	Off-white to pale yellow solid	Crystalline form
pKa (Predicted)	-6.5 - 7.5 (OH group)	Acidic due to electron-deficient ring
LogP (Predicted)	2.8 - 3.2	Moderate lipophilicity
Solubility	DMSO, DMF, hot MeOH	Poor water solubility
H-Bond Donors/Acc.	1 Donor / 3 Acceptors	Drug-likeness (Rule of 5 compliant)

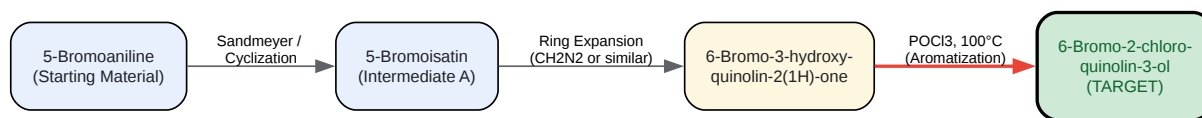
Synthetic Pathways (Retrosynthesis)

The most robust route to 3-hydroxyquinolines with C2-halogenation involves the aromatization of a quinolone precursor. The direct chlorination of 6-bromo-3-hydroxyquinolin-2(1H)-one using phosphorus oxychloride (

) is the industry standard for maintaining regioselectivity.[1]

Diagram 1: Synthetic Workflow

This workflow illustrates the conversion of 5-bromoaniline to the target molecule via the Isatin or malonate route.



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Caption: Figure 1. Linear synthesis of **6-bromo-2-chloroquinolin-3-ol** via POCl₃-mediated chlorodehydroxylation.

Reactivity & Functionalization (The Core)

The utility of **6-bromo-2-chloroquinolin-3-ol** lies in its ability to undergo orthogonal functionalization.^[1] The electronic environment of the quinoline ring creates a distinct reactivity hierarchy.

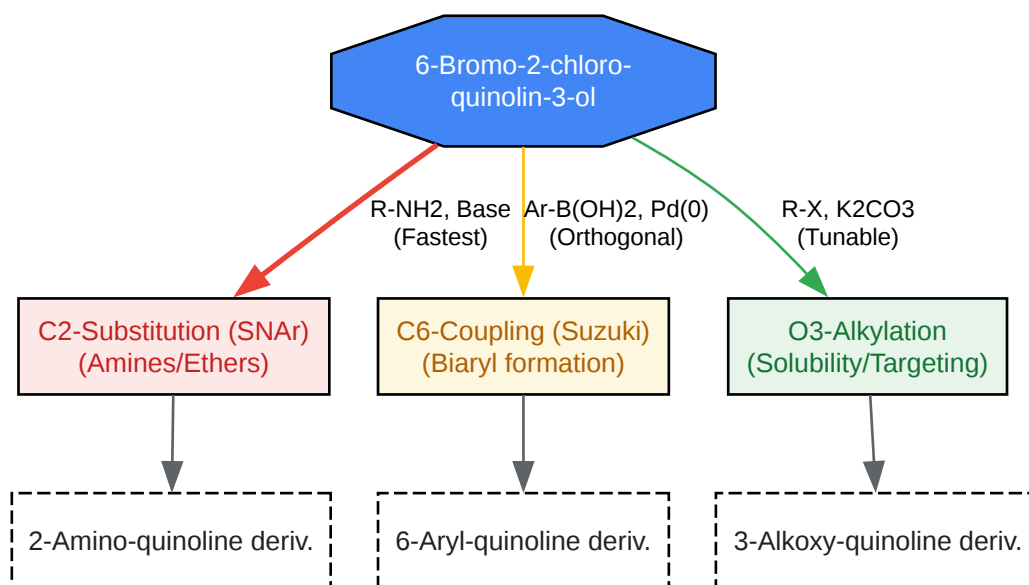
Reactivity Hierarchy^[1]

- Most Reactive: C2-Cl ()
 - The nitrogen atom at position 1 withdraws electron density, making C2 highly electrophilic.
 - Reaction: Displacement by amines, thiols, or alkoxides.
 - Conditions: Mild heat (60-80°C), basic conditions () or ().
- Moderately Reactive: C3-OH (O-Alkylation)
 - The hydroxyl group is acidic.
 - Reaction: Williamson ether synthesis or Mitsunobu reaction.
 - Conditions: Alkyl halide + Base, or

/DIAD.

- Stable / Selective: C6-Br (Cross-Coupling)
 - The bromine bond is robust against conditions but active for Pd-catalysis.[1]
 - Reaction: Suzuki, Sonogashira, Buchwald-Hartwig.
 - Conditions: Pd(0) catalyst, Ligand, Heat (>90°C).

Diagram 2: Divergent Reactivity Map[1]



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Caption: Figure 2.[1] Orthogonal reactivity vectors allowing sequential modification of the quinoline core.

Experimental Protocols

Note: These protocols are generalized based on the chemical behavior of 2-chloro-3-hydroxyquinolines. Always perform a risk assessment before experimentation.

Protocol A: Synthesis of 6-Bromo-2-chloroquinolin-3-ol (Chlorination)

Objective: Convert 6-bromo-3-hydroxyquinolin-2(1H)-one to the title compound.

- Setup: Equip a dry 100 mL round-bottom flask with a reflux condenser and a drying tube ().
- Reagents:
 - Precursor: 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 eq, 10 mmol)[1]
 - Reagent: Phosphorus oxychloride () (5.0 eq, 50 mmol) - Acts as solvent and reagent.
 - Catalyst: DMF (2-3 drops) - Essential for Vilsmeier-type activation.[1]
- Procedure:
 - Charge the flask with the precursor.
 - Cautiously add (fume hood!). Add DMF drops.[2]
 - Heat to 100-110°C for 2–4 hours. Monitor by TLC (the starting material is very polar; the product is less polar).
 - Workup (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (~200g) with vigorous stirring. Exothermic!
 - Neutralize the suspension to pH ~7 using saturated or .
 - Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

- Yield: Typically 75–85%.

Protocol B: Regioselective C2-Amination ()

Objective: Introduce an amine at C2 without affecting the C6-Bromine or C3-Hydroxyl.[1]

- Reagents:
 - Substrate: **6-Bromo-2-chloroquinolin-3-ol** (1.0 eq)[1]
 - Nucleophile: Morpholine or Aniline derivative (1.2 eq)
 - Base:
(2.0 eq)
 - Solvent: Ethanol or Isopropanol.
- Procedure:
 - Dissolve substrate in alcohol.[2] Add amine and base.[2][3][4]
 - Reflux (78-82°C) for 6–12 hours.
 - Observation: The C2-Cl is displaced.[1] The C3-OH remains (phenolic). The C6-Br remains intact for future coupling.[1]
- Purification: Evaporate solvent and recrystallize from EtOH/Water.

Safety & Handling (MSDS Summary)

Signal Word:WARNING

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling:
 - Avoid dust formation.[5]
 - Handle under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent oxidation of the phenol.
 - Incompatibility: Strong oxidizing agents, strong bases.

References

- Sigma-Aldrich.Product Specification: **6-Bromo-2-chloroquinolin-3-ol** (CAS 1890846-04-4). [1][6][7]
- BLD Pharm.Technical Data Sheet: **6-Bromo-2-chloroquinolin-3-ol**. [1][7]
- National Institutes of Health (NIH).Quinoline Scaffold Reactivity and Biological Applications. (General reference for 2-chloro-3-formylquinoline chemistry).
- ChemicalBook.6-Bromo-2-chloroquinoline Properties and Suppliers.

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Sources

- 1. [286946-77-8|5-Bromo-2-chloropyridin-3-ol|BLD Pharm \[bldpharm.com\]](#)
- 2. [Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 3. [Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 4. [Page loading... \[wap.guidechem.com\]](#)

- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [6. 1894754-60-9|7-Bromo-2-chloro-3-methoxyquinoline|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
- [7. 31568-91-9|2-Chloroquinolin-8-ol|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
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